TM 5441
Description
Overview of PAI-1's Biological Role as a Serine Protease Inhibitor
PAI-1's Involvement in Physiological and Pathophysiological Processes
Regulation of Fibrinolysis
Contribution to Extracellular Matrix Remodeling
Role in Cell Migration and Intracellular Signaling
Rationale for Small Molecule PAI-1 Inhibitor Research
Properties
Molecular Formula |
C21H16ClN2NaO6 |
|---|---|
Molecular Weight |
450.8 |
Synonyms |
5-Chloro-2-[[2-[2-[[3-(3-furanyl)phenyl]amino]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Tm 5441
General Synthetic Approaches for Carboxylic Acid-Derived PAI-1 Inhibitors
Specific Synthesis Information for TM 5441
Specific synthesis information for this compound is available, with references pointing to patent literature. This compound synthesis information is available in patent number US 8415479 (Compound 58, example 58) or WO2009-123241 (Example 58) plos.org. These patents describe methods for producing inhibitors of plasminogen activator inhibitor-1 google.com.
This compound was synthesized by Dr. Tetsuo Nakabayashi and Dr. Toshio Miyata nih.gov.
Derivatization Strategies for Structure Optimization
Substitution of the lipophilic moiety: Modifying or substituting the lipophilic parts of the molecule can impact interactions with the target protein and influence pharmacokinetic properties such as absorption and distribution mdpi.comnih.govnih.govacs.org. Structure-activity relationship studies on precursors of TM5484 (a related derivative) suggested that while the carboxylic acid group was essential for binding to PAI-1, the bulky lipophilic group had a secondary effect nih.gov.
Molecular and Biochemical Mechanisms of Plasminogen Activator Inhibitor 1 Inhibition by Tm 5441
Direct PAI-1 Inhibitory Activity Quantification
Specificity Profiling against Related Serine Proteases
Binding Site Elucidation and Structural Basis of Interaction
Understanding the precise binding site of an inhibitor is fundamental to elucidating its mechanism of action.
Mechanisms of PAI-1 Inactivation by TM 5441
Induction of Substrate Behavior of PAI-1
Conversion of PAI-1 to an Unreactive/Inert Form
Impact on PAI-1/Plasminogen Activator (tPA) Reaction Products
| This compound Concentration | PAI-1/tPA Inhibitory Complex | Unreactive/Latent PAI-1 | Cleaved PAI-1 |
| Absence | High | Low | Minor |
| Increasing | Decreases | Substantially Increases | Increases |
Influence on Reactive Center Loop (RCL) Flexibility and Allosteric Modulation
Cellular and Biochemical Effects of Tm 5441 in in Vitro Models
Modulation of Cell Viability and Proliferation in Various Cell Lines
TM 5441 has been shown to decrease the viability and proliferation of a range of human cancer cell lines. This effect is concentration-dependent and varies across different cell types.
Dose-Dependent Effects on Cell Viability (IC50 values)
Analysis of this compound's impact on cell viability across seventeen human cell lines, including fourteen malignant and three non-malignant lines, revealed a significant dose-dependent decrease in viability in several cancer cell lines nih.govplos.org. These responsive cell lines included HT1080 (fibrosarcoma), HCT116 (colorectal carcinoma), Daoy (medulloblastoma), MDA-MB-231 (breast cancer), and Jurkat (acute T cell leukemia) nih.govplos.orgmedchemexpress.comadooq.comresearchgate.net. The half-maximal inhibitory concentration (IC50) values for this compound in these sensitive cell lines ranged between 9.7 and 60.3 μM nih.govplos.orgrndsystems.comtocris.com. Other sources specify an IC50 range between 13.9 and 51.1 μM for responsive tumor cell lines medchemexpress.comadooq.commedchemexpress.com. Conversely, many other malignant and non-malignant cell lines demonstrated resistance to this compound, exhibiting IC50 values above 50 μM nih.govplos.org.
Impact on Cell Cycle Activity (e.g., BrdU incorporation)
Studies investigating the effect of this compound on cell proliferation utilized BrdU incorporation assays to assess cell cycle activity nih.govresearchgate.netplos.org. Treatment with this compound resulted in a significant decrease in the percentage of BrdU-positive cells in both HT1080 and HCT116 cell lines nih.govresearchgate.net. This reduction in BrdU incorporation indicates diminished DNA synthesis and cell cycle progression, contributing to the observed decrease in tumor cell viability nih.govresearchgate.net. Specifically, the percentage of BrdU-positive cells decreased from 48.5% in DMSO-treated HT1080 cells to 28.3% in this compound-treated cells, and from 48.7% in DMSO-treated HCT116 cells to 34.6% in this compound-treated cells nih.govresearchgate.net.
Regulation of Apoptotic Pathways
This compound has been shown to induce apoptosis in susceptible cell lines, primarily through the activation of the intrinsic apoptotic pathway.
Induction of Intrinsic Apoptosis
This compound induced intrinsic apoptosis in several human cancer cell lines at concentrations of 50 μM nih.govplos.orgmedchemexpress.comadooq.commedchemexpress.complos.orgresearchgate.net. Investigations into the apoptotic pathways activated by this compound revealed the activation of caspase 9 and caspase 3, along with the corresponding cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate for caspase 3 nih.govplos.orgresearchgate.netplos.org. The absence of caspase 8 activation indicated that this compound-induced apoptosis is consistent with the activation of the intrinsic apoptotic pathway, rather than the extrinsic pathway nih.govplos.orgplos.org.
Activation of Caspase-3/7 Activity
A dose-dependent increase in caspase 3/7 activity was observed in HT1080 and HCT116 cells treated with this compound nih.govplos.org. The effect on caspase 3/7 activity was reported to be statistically much stronger with this compound compared to TM5275 nih.gov. At a concentration of 100 μM, this compound led to a substantial increase in caspase 3/7 activity, showing a 37-fold increase in HT1080 cells and a 32-fold increase in HCT116 cells, relative to DMSO-treated control cells nih.gov.
Mitochondrial Membrane Depolarization
Consistent with the activation of the intrinsic apoptotic pathway, this compound induced mitochondrial membrane depolarization in HT1080 and HCT116 cells when treated at a concentration of 50 μM nih.govplos.orgmedchemexpress.complos.org. This increase in mitochondrial depolarization was more pronounced with this compound compared to TM5275, aligning with the stronger effect of this compound on caspase 3/7 activity plos.org. Mitochondrial membrane depolarization is a key event in the intrinsic apoptotic cascade, signifying the loss of mitochondrial membrane potential plos.orgcellsignal.com.
Influence on Cellular Senescence Mechanisms
This compound has shown influence on cellular senescence mechanisms, particularly in the context of maintaining cellular health and function. ewha.ac.kr
Preservation of Mitochondrial Fitness and Biogenesis
Data regarding the effect of this compound on mitochondrial biogenesis related genes in HepG2 cells:
| Condition | Mitochondrial Biogenesis Related Gene Expression Level (Relative to Control) |
| Control | Baseline (e.g., 1.0) |
| PAI-1 Exposure | Decreased |
| PAI-1 Exposure + this compound Treatment | Restored towards Control levels |
| TNF-α Stimulated PAI-1 Activity | Decreased |
| TNF-α Stimulated PAI-1 Activity + this compound | Restored towards Control levels |
Note: Specific numerical data for expression levels were not available in the provided snippets, hence relative descriptions are used.
Impact on Extracellular Matrix Regulation
Inhibition of Fibrosis and Inflammation Markers
The following table summarizes the in vitro effects of this compound on select fibrosis and inflammation markers:
| Cell Type | Stimulus | Marker | Effect of this compound Treatment | Reference |
| Mouse proximal tubular epithelial | PAI-1 | TGF-β1 (mRNA) | Inhibition | plos.orgplos.org |
| Mouse proximal tubular epithelial | PAI-1 | Collagen Iα1 (mRNA) | Inhibition | plos.orgplos.org |
| Mouse proximal tubular epithelial | PAI-1 | Collagen Iα2 (mRNA) | Inhibition | plos.orgplos.org |
| Mouse proximal tubular epithelial | PAI-1 | MCP-1 (mRNA) | Inhibition | plos.orgplos.org |
| HepG2 | Recombinant PAI-1 | TGF-β | Decrease | nih.gov |
| HepG2 | Recombinant PAI-1 | Fibronectin | Decrease | nih.gov |
Modulation of Matrix Metalloproteinase (MMP) Activity
Mechanistic Investigations of Tm 5441 in in Vivo Preclinical Research Models Animal Models
Systemic and Organ-Specific Molecular Pathway Modulation
Investigations in animal models have revealed that TM5441 influences several key molecular pathways, impacting processes such as vascular health, metabolic function, and inflammation.
Influence on Vascular Senescence Pathways (e.g., p16Ink4a, telomere length)
Effects on Nitric Oxide (NO) Production and Signaling
Impact on Adipose Tissue Lipolysis and Adipocyte Function
Data on the effects of TM5441 on key lipolysis-related proteins in adipose tissue:
| Protein | HFD Mice (vs. ND) | HFD + TM5441 Mice (vs. HFD) | Source |
| Phosphorylated HSL (Ser563) | Reduced | Prevented decrease | nih.gov |
| ATGL | Reduced | Prevented decrease | nih.gov |
| Phosphorylated Perilipin-1 | Not specified | Increased expression | nih.govresearchgate.net |
Modulation of Hypothalamic Leptin Sensitivity and Energy Metabolism
Data on the effect of TM5441 on thermogenesis-related gene expression in brown adipose tissue of HFD-fed mice:
| Gene | HFD-WT-Control Mice (Relative Expression) | HFD-WT-TM5441 Mice (Relative Expression) | p-value | Source |
| Uncoupling protein 1 | 1.00 ± 0.07 | 1.32 ± 0.05 | 0.002 | nih.govresearchgate.net |
Regulation of Insulin (B600854) Signaling Pathways (e.g., p-Akt, p-GSK3β, p-JNK, p-AMPK, PGC-1α)
TM5441 has demonstrated beneficial effects on insulin signaling pathways in the context of diet-induced metabolic dysfunction in mice nih.govresearchgate.netresearchgate.net. In high-fat diet-fed mice, TM5441 treatment abrogated hepatic insulin resistance nih.govresearchgate.net. This was evidenced by enhanced phosphorylation of Akt (p-Akt) and GSK3β (p-GSK3β), and reduced phosphorylation of JNK (p-JNK) signaling nih.govresearchgate.netresearchgate.net. Dysregulated JNK and Akt phosphorylation are associated with insulin resistance in adipocytes nih.gov. TM5441 normalized these alterations, suggesting it prevents adipocyte insulin resistance nih.gov.
Data on the effect of TM5441 on key insulin signaling and mitochondrial biogenesis markers in the liver of HFD-fed mice:
| Marker | HFD Mice (vs. ND) | HFD + TM5441 Mice (vs. HFD) | Source |
| p-Akt | Reduced | Enhanced | nih.govresearchgate.netresearchgate.net |
| p-GSK3β | Reduced | Enhanced | nih.govresearchgate.netresearchgate.net |
| p-JNK | Increased | Reduced | nih.govresearchgate.netresearchgate.net |
| p-AMPK | Decreased | Reversed | nih.govresearchgate.netresearchgate.net |
| PGC-1α | Decreased | Reversed | nih.govresearchgate.netresearchgate.net |
Attenuation of Inflammatory Markers (e.g., macrophage infiltration, pro-inflammatory cytokines, MCP-1, NLRP3)
TM5441 has demonstrated anti-inflammatory effects in preclinical models, particularly in the context of diet-induced obesity and associated metabolic disorders nih.govoncotarget.com. High-fat diet feeding is known to induce inflammation in adipose tissue, characterized by macrophage infiltration and increased expression of pro-inflammatory cytokines nih.govresearchgate.net.
TM5441 treatment in HFD-fed mice attenuated macrophage infiltration and reduced the increased expression of pro-inflammatory cytokines, such as inducible nitric oxide synthase, induced by the HFD nih.gov. Inflammation in the liver of HFD-fed mice, indicated by massive F4/80 infiltration (a marker for tissue-resident macrophages) and elevated mRNA levels of MCP-1 and NLRP3, was also abrogated in response to TM5441 treatment oncotarget.com. MCP-1 (Monocyte Chemoattractant Protein-1) is a key chemokine that regulates the migration and infiltration of monocytes/macrophages, and its levels are often elevated in inflammatory conditions nih.gov. NLRP3 is a component of the inflammasome, a multiprotein complex that plays a key role in mediating the functions of macrophages during immune responses and is involved in the maturation and secretion of pro-inflammatory cytokines like IL-1β rexoneye.comoncotarget.comnih.gov. The reduction in these inflammatory markers suggests that TM5441 can mitigate adipose tissue and hepatic inflammation in diet-induced obesity models nih.govoncotarget.com.
Data on the effect of TM5441 on inflammatory markers in HFD-fed mice:
| Marker | Tissue | HFD Mice (vs. ND) | HFD + TM5441 Mice (vs. HFD) | Source |
| Macrophage infiltration | Adipose Tissue | Increased | Attenuated | nih.gov |
| Pro-inflammatory cytokines (e.g., iNOS) | Adipose Tissue | Increased | Attenuated | nih.gov |
| F4/80 infiltration | Liver | Massive | Abrogated | oncotarget.com |
| MCP-1 mRNA level | Liver | Elevated | Abrogated | oncotarget.com |
| NLRP3 mRNA level | Liver | Elevated | Abrogated | oncotarget.com |
Cellular Process Modulation in Specific Tissues
Investigations in animal models have demonstrated the ability of TM5441 to influence cellular processes in key tissues, including the liver, kidney, and in tumor microenvironments.
Hepatic Cellular Steatosis and Associated Pathways
Studies in high-fat diet (HFD)-fed mice have shown that TM5441 treatment can decrease hepatic steatosis. nih.govresearchgate.netoncotarget.com Both early intervention (treatment initiated concurrently with HFD) and delayed treatment (initiated after glucose intolerance developed) strategies were effective in reducing hepatic lipid accumulation. nih.govresearchgate.netoncotarget.com Early treatment also prevented the progression of hepatic inflammation and fibrosis in HFD mice. nih.govresearchgate.net
Renal Mesangial Expansion and ECM Accumulation
Tumor Cell Apoptosis and Tumor Vasculature Disruption in Xenograft Models
Oral administration of TM5441 in HT1080 (fibrosarcoma) and HCT116 (colorectal cancer) xenograft mouse models has been shown to increase tumor cell apoptosis and cause significant disruption of tumor vasculature. medchemexpress.comresearchgate.netnih.gov TM5441 induced intrinsic apoptosis in several human cancer cell lines, including HT1080 and HCT116, with IC50 values ranging between 13.9 and 51.1 μM. medchemexpress.comnih.gov At concentrations of 50 μM, TM5441 induced intrinsic apoptosis. nih.gov
In in vivo xenograft models, TM5441 treatment (20 mg/kg daily) led to an increased amount of TUNEL positive staining, a marker of tumor cell apoptosis. nih.gov While TM5441 had a disruptive effect on tumor vasculature and a trend towards decreased tumor growth and increased survival in the HT1080 model, these effects were not statistically significant in that specific study. nih.gov However, the observed increase in tumor cell apoptosis and disruption of tumor vasculature highlight potential anti-tumorigenic and anti-angiogenic activities of TM5441. medchemexpress.comresearchgate.netnih.gov
Preservation of Mitochondrial Biogenesis in Adipocytes and Hepatocytes
TM5441 has demonstrated a role in preserving mitochondrial function and biogenesis in both adipocytes and hepatocytes in the context of metabolic stress. In HFD-fed mice, early TM5441 treatment attenuated inflammation and increased insulin sensitivity in adipose tissue, while also improving mitochondrial biogenesis. nih.govresearchgate.net This action in adipose tissue is considered a significant contributor to the amelioration of HFD-induced NAFLD. nih.govresearchgate.net
Prevention of Senescence in Cardiomyocytes, Fibroblasts, and Endothelial Cells
Here is a summary of key findings regarding TM5441's effects in preclinical in vivo models and associated cellular mechanisms:
| Cellular Process / Tissue | Animal Model | Key Findings | Associated Pathways / Mechanisms |
| Hepatic Cellular Steatosis | HFD-fed mice | Decreased hepatic steatosis, prevented hepatic inflammation and fibrosis (early treatment). nih.govresearchgate.netoncotarget.com | Improved insulin sensitivity (enhanced p-Akt, p-GSK3β, reduced p-JNK). nih.govresearchgate.netoncotarget.com Enhanced mitochondrial function (p-AMPK, PGC-1α activation, restoration of mitochondrial biogenesis genes). nih.govresearchgate.netresearchgate.net |
| Renal Mesangial Expansion & ECM Accumulation | STZ-induced diabetic mice | Inhibited albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in diabetic kidneys. plos.orgnih.govnih.gov | Inhibition of PAI-1-induced mRNA expression of fibrosis and inflammation markers. medchemexpress.complos.orgnih.gov Reversal of PAI-1-induced inhibition of plasmin activity. plos.orgnih.gov |
| Tumor Cell Apoptosis & Vasculature Disruption | HT1080 & HCT116 xenograft mice | Increased tumor cell apoptosis, significant disruption of tumor vasculature. medchemexpress.comresearchgate.netnih.gov Trend towards decreased tumor growth and increased survival (not statistically significant in one study). nih.gov | Induction of intrinsic apoptosis in cancer cells. medchemexpress.comnih.gov Inhibition of endothelial cell branching (in vitro). nih.gov |
| Mitochondrial Biogenesis | HFD-fed mice (adipocytes), HepG2 cells (in vitro) | Improved mitochondrial biogenesis in adipose tissue. nih.govresearchgate.net Restored expression of mitochondrial biogenesis genes in hepatocytes. nih.govresearchgate.netresearchgate.net | Activation of PGC-1α. nih.govresearchgate.net Increased fatty acid oxidation, decreased lipogenesis. nih.govresearchgate.net |
| Prevention of Senescence | Cardiomyocytes, Fibroblasts, Endothelial Cells | Reduced doxorubicin-induced senescence. researchgate.netoncotarget.comahajournals.org Reduced replicative senescence (fibroblasts). oncotarget.comahajournals.org | Decreased expression of p16, p21, p53. researchgate.netoncotarget.comahajournals.org Decreased ROS generation, increased antioxidants (catalase). oncotarget.com |
Computational and Structural Biology Approaches to Tm 5441 Pai 1 Interactions
Virtual Screening and Docking Simulation Methodologies in Compound Design
Molecular Modeling and Mutagenesis Studies for Binding Site Characterization
X-ray Crystallographic Analysis of PAI-1 in Complex with TM 5441 Analogs
Computational Predictions of PAI-1 Inhibitory Mechanisms
| This compound Concentration | SDS-stable PAI-1/tPA complex | Unreactive or latent PAI-1 | Cleaved PAI-1 |
| Absence (-) | High | Low | Low |
| 75 µM | Reduced | Increased | Increased |
| 1.2 mM | Very Low | Very High | Moderate |
Advanced Research Methodologies and Analytical Techniques Applied to Tm 5441 Studies
Biochemical Assays for PAI-1 Activity and Specificity
Cell-Based Assays for Viability, Proliferation, and Apoptosis
Cell-based assays are essential for evaluating the effects of TM 5441 on cellular behavior, including survival, growth, and programmed cell death.
Cell viability assays, such as MTT assays or those measuring relative luminescence units, are used to determine the concentration at which this compound reduces the survival of various cell types. plos.orgtargetmol.com Studies have shown that TM5441 decreases cell viability in several human cancer cell lines with an IC50 in the 9.7 to 60.3 μM range. plos.orgselleckchem.com
Proliferation assays, such as BrdU incorporation, assess the impact of this compound on cell cycle activity and cell division. plos.orgplos.org Reduced BrdU incorporation indicates decreased cellular proliferation. TM5275 and TM5441 have been shown to decrease the proliferation of HT1080 and HCT116 cells. plos.orgplos.org
Apoptosis assays are critical for determining if this compound induces programmed cell death. Techniques include measuring caspase 3/7 activity and using Annexin V-FITC and propidium (B1200493) iodide staining followed by FACS analysis, or TUNEL staining. plos.orgplos.orgtohoku.ac.jp TM5441 has been shown to increase caspase 3/7 activity in a dose-dependent manner in HT1080 and HCT116 cells, and induce intrinsic apoptosis in several human cancer cell lines at concentrations of 50 μM. plos.orgplos.orgmedchemexpress.com TUNEL staining has also been used to document increased tumor cell apoptosis in vivo in mice treated with TM5441. plos.org
Interactive Table 1: Effect of TM5441 on Cancer Cell Viability and Apoptosis
| Cell Line | Viability IC50 (μM) | Apoptosis Induction (at 50 μM) |
| HT1080 | 13.9 medchemexpress.com | Increased caspase 3/7 activity, increased early and late apoptosis plos.org |
| HCT116 | Not specified in snippets | Increased caspase 3/7 activity, increased early and late apoptosis plos.org |
| Daoy | 51.1 medchemexpress.com | Not specified in snippets |
| MDA-MB-231 | Not specified in snippets | Induced intrinsic apoptosis medchemexpress.com |
| Jurkat | Not specified in snippets | Induced intrinsic apoptosis medchemexpress.com |
Molecular Biology Techniques
Molecular biology techniques are employed to investigate the effects of this compound on gene and protein expression, as well as enzyme activity at the molecular level.
Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of specific genes. nih.govresearchgate.netplos.org This technique allows researchers to quantify changes in gene expression in response to this compound treatment. For example, qRT-PCR has been used to assess the mRNA expression of fibrosis and inflammation markers in mouse proximal tubular epithelial cells treated with TM5441. researchgate.netmedchemexpress.com It has also been used to quantify mRNA levels of genes related to lipogenesis, lipolysis, mitochondrial biogenesis, and pro-inflammatory markers in liver tissue. nih.govresearchgate.netoncotarget.com
Western blot analysis is used to determine the protein expression levels of target proteins. nih.govresearchgate.netplos.orgtohoku.ac.jp This technique provides insights into how this compound affects the amount of specific proteins in cells or tissues. It has been used to analyze the expression of caspase 8, 9, 3, PARP, and their cleavage products in cancer cells treated with TM5441, as well as proteins related to AMPK, PGC-1α, and Nrf2 in liver tissue. nih.govresearchgate.nettohoku.ac.jp Western blot analysis has also been used to examine the expression of senescence regulators like p16Ink4a, p21, p53, and IGFBP3. nih.gov
Zymography is a technique used to detect the activity of enzymes, particularly matrix metalloproteinases (MMPs), based on their ability to degrade a substrate embedded in a gel. Gelatin zymography has been used to reveal that TM5441 significantly induced MMP-9 activation in the liver of mice on a high-fat diet, partially explaining its anti-fibrotic mechanism. nih.govresearchgate.net
In Vitro Cellular Models
A variety of in vitro cellular models are utilized to study the effects of this compound under controlled laboratory conditions. These models represent different cell types and disease states, allowing for focused investigations into this compound's mechanisms of action.
Human cancer cell lines are widely used to assess the anti-tumorigenic potential of this compound. Studies have employed lines such as HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cells to evaluate this compound's effects on viability, proliferation, and apoptosis. plos.orgplos.orgtohoku.ac.jpmedchemexpress.com
Cardiomyocytes and fibroblasts are used to investigate the effects of this compound on cardiac health and fibrosis, particularly in the context of cellular senescence induced by agents like doxorubicin. nih.govoncotarget.com
In Vivo Preclinical Research Models
In vivo preclinical research models, primarily using mice and rats, are crucial for evaluating the efficacy and mechanisms of this compound in a complex biological system. These models often mimic human disease conditions.
Rat models, such as male Wistar rats, have been used for pharmacokinetic studies of this compound. nih.gov Rat Thy-1 nephritis models have also been mentioned in the context of TM5441's anti-inflammatory effects. oncotarget.com
Interactive Table 2: In Vivo Mouse Models Used in TM5441 Research
| Mouse Model | Disease/Condition Modeled | Key Findings with TM5441 | Relevant Snippets |
| HT1080/HCT116 xenotransplants | Cancer | Increased tumor cell apoptosis, disruptive effect on tumor vasculature, trend towards decreased tumor growth and increased survival | plos.orgtohoku.ac.jp |
| High-fat diet (HFD) | Non-alcoholic fatty liver disease (NAFLD), hepatic steatosis, inflammation, fibrosis | Prevents/attenuates hepatic steatosis, inflammation, and fibrosis; induces MMP-9 activation | nih.govresearchgate.netoncotarget.com |
| L-NAME-induced hypertensive mice | Hypertension, vascular senescence | Attenuates hypertension and vascular senescence; reduces periaortic fibrosis; prevents increased p16Ink4a expression and decreased telomere length in aorta | medchemexpress.comnih.govfrontiersin.orgnih.gov |
| Klotho null mice | Accelerated aging | Prolongs lifespan; delays features of multi-organ aging; reduces renal p16Ink4a expression | medchemexpress.comnih.govfrontiersin.org |
| Streptozotocin-induced diabetic mice | Diabetic kidney injury | Improved renal function and morphology | frontiersin.org |
| Cardiomyocyte-specific PAI-1 knockout mice | Cardiac hypertrophy and fibrosis | Used to study the role of cardiomyocyte PAI-1 in cardiac remodeling | researchgate.net |
Future Directions and Unexplored Research Avenues for Tm 5441
Elucidation of Additional Molecular Targets and Off-Target Interactions
Deeper Mechanistic Understanding of Cellular Pathways
Exploration of Synergistic Effects with Other Research Compounds
Development of Novel Analytical Probes Utilizing TM 5441 Scaffold
Advanced Computational Modeling for Improved Inhibitor Design
Predict and validate the binding site(s) of this compound on PAI-1 and other potential targets.
Analyze the dynamics of this compound binding and the resulting conformational changes in the target protein.
Identify key structural features of this compound responsible for its activity and selectivity.
Design and virtually screen libraries of novel compounds with potentially higher potency, selectivity, or improved pharmacokinetic properties based on the this compound scaffold.
Explore the potential for off-target interactions through in silico screening against a broad range of protein structures. These computational efforts can significantly accelerate the rational design of next-generation PAI-1 inhibitors and related compounds. aimsciences.orgacs.org
Q & A
Q. How to ensure ethical compliance when using this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
